molecular formula C8H10N2O2 B14849699 2-Amino-6-hydroxy-N-methylbenzamide

2-Amino-6-hydroxy-N-methylbenzamide

Cat. No.: B14849699
M. Wt: 166.18 g/mol
InChI Key: GGKMXUBGJHLIOE-UHFFFAOYSA-N
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Description

2-Amino-6-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzamide, featuring an amino group at the second position, a hydroxyl group at the sixth position, and a methyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-6-hydroxy-N-methylbenzamide can be synthesized through the direct condensation of 2-amino-6-hydroxybenzoic acid with N-methylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can further enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium nitrite in the presence of hydrochloric acid for diazotization, followed by reaction with a nucleophile.

Major Products Formed

    Oxidation: Formation of 2-amino-6-hydroxybenzaldehyde.

    Reduction: Formation of 2-amino-6-hydroxy-N-methylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-hydroxy-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can result in various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-hydroxybenzamide: Lacks the N-methyl group, which can affect its solubility and reactivity.

    2-Amino-N-methylbenzamide: Lacks the hydroxyl group, which can influence its hydrogen bonding capabilities.

    6-Hydroxy-N-methylbenzamide: Lacks the amino group, which can alter its nucleophilicity and overall reactivity.

Uniqueness

2-Amino-6-hydroxy-N-methylbenzamide is unique due to the presence of both the amino and hydroxyl groups, which provide multiple sites for chemical modification and interaction with biological targets. The N-methyl group further enhances its solubility and stability, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-amino-6-hydroxy-N-methylbenzamide

InChI

InChI=1S/C8H10N2O2/c1-10-8(12)7-5(9)3-2-4-6(7)11/h2-4,11H,9H2,1H3,(H,10,12)

InChI Key

GGKMXUBGJHLIOE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC=C1O)N

Origin of Product

United States

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